N''-(2-Sulfanylpropyl)guanidine
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Overview
Description
N’‘-(2-Sulfanylpropyl)guanidine is a compound that belongs to the guanidine family, which is known for its versatile functional groups Guanidines are characterized by their high basicity and ability to form hydrogen bonds, making them valuable in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-Sulfanylpropyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These derivatives react with amines under mild conditions to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of N’‘-(2-Sulfanylpropyl)guanidine often employs a one-pot synthesis approach. This method involves the sequential addition of reactants in a single reaction vessel, minimizing the need for intermediate purification steps. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the efficient production of N’'-(2-Sulfanylpropyl)guanidine with high yields .
Chemical Reactions Analysis
Types of Reactions
N’'-(2-Sulfanylpropyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
N’'-(2-Sulfanylpropyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’'-(2-Sulfanylpropyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity. In medicinal applications, the compound acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Disubstituted guanidines: These compounds share a similar guanidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Thiourea derivatives: These compounds are structurally related to guanidines and are often used as precursors in guanidine synthesis.
S-methylisothioureas: These are efficient guanidylating agents used in the synthesis of guanidines.
Uniqueness
N’'-(2-Sulfanylpropyl)guanidine is unique due to its sulfanyl group, which imparts distinct chemical reactivity and potential for forming diverse derivatives. This structural feature sets it apart from other guanidines and enhances its utility in various applications .
Properties
CAS No. |
73696-75-0 |
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Molecular Formula |
C4H11N3S |
Molecular Weight |
133.22 g/mol |
IUPAC Name |
2-(2-sulfanylpropyl)guanidine |
InChI |
InChI=1S/C4H11N3S/c1-3(8)2-7-4(5)6/h3,8H,2H2,1H3,(H4,5,6,7) |
InChI Key |
CFNWGTCDVKORDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=C(N)N)S |
Origin of Product |
United States |
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